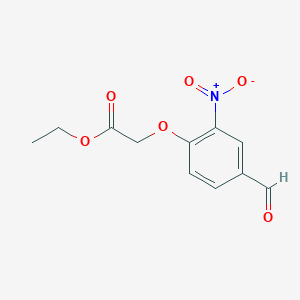

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate

Vue d'ensemble

Description

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate is an organic compound with the molecular formula C11H11NO6 and a molecular weight of 253.21 g/mol . This compound is characterized by the presence of a formyl group, a nitro group, and an ethyl ester group attached to a phenoxyacetate backbone . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate typically involves the reaction of 4-formyl-2-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: 2-(4-formyl-2-nitrophenoxy)acetic acid

Reduction: Ethyl 2-(4-formyl-2-aminophenoxy)acetate

Substitution: Various substituted phenoxyacetates depending on the nucleophile used

Applications De Recherche Scientifique

Common Reactions

- Oxidation : The formyl group can be oxidized to yield carboxylic acids.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The ethyl ester can undergo nucleophilic substitution reactions with various nucleophiles.

Organic Chemistry

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate serves as a crucial building block in organic synthesis. It is employed to create more complex organic molecules, facilitating the development of novel compounds with potential applications in various industries.

| Application Area | Description |

|---|---|

| Synthesis | Used as a reagent for synthesizing complex organic compounds. |

| Reaction Medium | Acts as a solvent or medium for various chemical reactions. |

Biological Research

In biological studies, this compound functions as a probe to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to interact with specific molecular targets, potentially modulating enzymatic functions.

| Biological Activity | Findings |

|---|---|

| Enzyme Interaction | Influences enzyme kinetics and metabolic pathways. |

| Therapeutic Potential | May lead to the development of new therapeutic agents targeting specific diseases. |

Medicinal Chemistry

The compound has shown potential in pharmaceutical development, particularly in creating drugs with anticancer and anti-inflammatory properties. Its derivatives have been investigated for their biological activities against various cancer cell lines.

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of derivatives derived from this compound. Compounds synthesized using this framework exhibited significant activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. The presence of halogen substituents on the aromatic ring was found to enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Effects

Research demonstrated that certain derivatives possess anti-inflammatory and analgesic activities. These compounds were tested using established pharmacological models, showing promise for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-formyl-2-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate can be compared with similar compounds such as:

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate: Similar structure but with different positions of the formyl and nitro groups, leading to different reactivity and applications.

Ethyl (2-nitrophenoxy)(phenyl)acetate: Contains a phenyl group instead of a formyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and makes it valuable for various research and industrial applications.

Activité Biologique

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate is an organic compound with a molecular formula of C11H11NO6 and a molecular weight of 253.21 g/mol. This compound features a distinctive structure that includes a formyl group and a nitro group attached to a phenoxyacetate framework. The unique arrangement of these functional groups contributes to its biological activity, particularly in enzyme-catalyzed reactions and potential therapeutic applications.

The synthesis of this compound typically involves the reaction between 4-formyl-2-nitrophenol and ethyl bromoacetate, using a base such as potassium carbonate to facilitate the reaction. This synthetic route can be optimized through various methods, leading to high yields of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate enzyme activity and influence various biological pathways, making this compound a valuable tool for studying biochemical processes.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. Its structural similarity to other nitrophenyl derivatives suggests potential efficacy against bacterial strains, including Streptococcus pneumoniae and Streptococcus pyogenes . Studies have shown that compounds containing nitro groups often display antibacterial activities due to their ability to interfere with bacterial enzyme functions or DNA replication processes.

Anticancer Potential

The compound's unique functional groups also suggest potential anticancer activities. Similar compounds with nitro groups have been documented to inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of topoisomerases , which are crucial for DNA replication.

- Induction of apoptosis in cancer cells, enhancing caspase activity.

- Microtubule destabilization , which can disrupt cell division.

Case Studies and Research Findings

- Antibacterial Activity Study

- Anticancer Activity Evaluation

- Enzyme Interaction Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl 2-(2-formyl-4-nitrophenoxy)acetate | Different positions of formyl and nitro groups | Variability in reactivity due to positional changes |

| Ethyl (2-nitrophenoxy)(phenyl)acetate | Contains a phenyl group instead of a formyl group | Distinct chemical properties and applications |

The distinctive features of this compound emphasize its potential as an important compound in medicinal chemistry and biological research.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-(4-formyl-2-nitrophenoxy)acetate, and how can reaction conditions be optimized?

- Synthesis Protocol :

Intermediate Preparation : React 4-hydroxybenzaldehyde with chloroacetic acid in sodium ethoxide/ethanol under reflux to form 2-(4-formylphenoxy)acetic acid (70% yield; recrystallized from ethanol) .

Esterification : Treat the intermediate with ethanol in acidic conditions to form the ethyl ester. Monitor reaction completion via TLC.

Nitro Group Introduction : Nitrate the aromatic ring using HNO₃/H₂SO₄ at 0–5°C, followed by quenching in ice-water to precipitate the product.

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction time to improve yield. Use IR spectroscopy (C=O at ~1760 cm⁻¹, NO₂ at ~1520 cm⁻¹) to verify functional groups .

Q. How can I characterize this compound using spectroscopic methods?

- NMR Analysis :

- ¹H NMR (CDCl₃): Look for aldehyde protons at δ ~10.0 ppm, ester CH₃ at δ ~1.2–1.4 ppm, and aromatic protons (split patterns due to nitro/formyl substituents) .

- ¹³C NMR : Confirm ester carbonyl (~170 ppm) and aldehyde carbonyl (~190 ppm) .

- IR Spectroscopy : Identify ester C=O (~1720–1760 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and aldehyde C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions for this compound?

- X-ray Diffraction : Use single-crystal X-ray analysis (e.g., SHELX-97 ) to determine bond lengths and angles. For example:

- Space group: P2₁/c (monoclinic) with lattice parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, β = 92.59° .

- Compare experimental data (e.g., C-O bond length ~1.36 Å) with DFT calculations to validate theoretical models .

Q. What strategies can address low yields in the nitro-functionalization step?

- Mechanistic Insight : Nitration regioselectivity is influenced by electron-withdrawing groups (e.g., formyl). If para-substitution dominates over ortho, adjust nitration conditions (e.g., HNO₃ concentration, temperature) .

- Alternative Routes : Use directed ortho-metalation (DoM) with directing groups (e.g., boronic esters) to achieve precise nitro placement .

Q. How do solvent choices impact the compound’s stability during storage?

- Solubility Data : Ethyl acetate is highly soluble in DMSO and ethanol but insoluble in hexane .

- Degradation Pathways : Avoid protic solvents (e.g., water) to prevent ester hydrolysis. Store under inert atmosphere at –20°C in anhydrous DMSO .

Q. Methodological Notes

- Contradiction Analysis : If NMR shows unexpected peaks (e.g., δ 4.55 ppm for CH₂ in esters ), cross-validate with HPLC-MS to detect impurities.

- Advanced Crystallography : Refine structures using SHELXL-97 with R factor < 0.07 and wR < 0.16 .

Propriétés

IUPAC Name |

ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLACWKNDNQPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415456 | |

| Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420786-61-4 | |

| Record name | ethyl 2-(4-formyl-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.